N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound characterized by its unique molecular structure
Mechanism of Action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, particularly in cancer cells.
Mode of Action
This modulation can lead to changes in the phosphorylation status of downstream proteins, affecting various cellular processes .
Biochemical Pathways
The modulation of these pathways can have significant downstream effects, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
These properties play a crucial role in determining the compound’s bioavailability, efficacy, and safety profile .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential impact on various biochemical pathways. One expected outcome is the inhibition of cancer cell growth, due to its interaction with the serine/threonine-protein kinase pim-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. This can be achieved through cyclization reactions involving hydrazine and appropriate precursors[_{{{CITATION{{{1{Synthesis and Antibacterial Activity of Novel Triazolo [4,3-](https://www.mdpi.com/1420-3049/28/23/7876). The cyclohexyl and fluorophenyl groups are then introduced through subsequent substitution reactions[{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Antibacterial Activity of Novel Triazolo 4,3-.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has shown potential biological activities, such as antibacterial and antifungal properties. It can be used in the development of new drugs and treatments for infectious diseases.
Medicine: The compound's biological activities make it a candidate for drug development. It can be studied for its efficacy in treating various diseases, including bacterial infections and inflammation.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Comparison with Similar Compounds
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Uniqueness: N-cyclohexyl-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide stands out due to its specific fluorophenyl group and thioacetamide moiety, which contribute to its unique chemical and biological properties
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Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c20-14-6-4-5-13(11-14)19-23-22-16-9-10-18(24-25(16)19)27-12-17(26)21-15-7-2-1-3-8-15/h4-6,9-11,15H,1-3,7-8,12H2,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWANXBVEWIBMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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